

An In-depth Technical Guide to the Characterization of 4-Bromo-2-phenylquinoline

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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373

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This technical guide provides a comprehensive overview of the analytical techniques employed in the characterization of **4-Bromo-2-phenylquinoline**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and spectrometric methods for structural elucidation and purity assessment, complete with detailed experimental protocols and quantitative data analysis.

Core Physicochemical Properties

4-Bromo-2-phenylquinoline (CAS No. 5427-93-0) is a solid with a predicted pKa of 2.90 ± 0.13 .^[1] For safe handling, it is recommended to store it under an inert gas atmosphere (nitrogen or argon) at 2-8°C.^[1]

Spectroscopic and Spectrometric Characterization

The definitive identification of **4-Bromo-2-phenylquinoline** relies on a combination of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental data for **4-Bromo-2-phenylquinoline** is not readily available in public databases, the following sections detail the expected spectral characteristics based on the analysis of its isomer, 2-(4-Bromophenyl)quinoline, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment and connectivity of hydrogen atoms. For **4-Bromo-2-phenylquinoline**, the spectrum is expected to show distinct signals for the protons on the quinoline and phenyl rings.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments in the molecule.

Data for the Isomer 2-(4-Bromophenyl)quinoline:

To provide a reference, the experimental NMR data for the closely related isomer, 2-(4-Bromophenyl)quinoline, is presented below.

Technique	Solvent	Chemical Shifts (δ, ppm)
¹ H NMR (400 MHz)	CDCl ₃	8.20 (d, J = 8.4 Hz, 1H), 8.15 (d, J = 8.4 Hz, 1H), 8.09 – 7.99 (m, 2H), 7.81 (d, J = 8.4 Hz, 2H), 7.78 – 7.70 (m, 1H), 7.68 – 7.60 (m, 2H), 7.57 – 7.49 (m, 1H)
¹³ C NMR (101 MHz)	CDCl ₃	156.0, 148.2, 138.4, 137.0, 131.9, 129.9, 129.7, 129.1, 127.5, 127.2, 126.5, 123.9, 118.5

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

- ¹H NMR Acquisition: Obtain the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected IR Absorptions for **4-Bromo-2-phenylquinoline**:

Functional Group	Characteristic Absorption Range (cm ⁻¹)
Aromatic C-H stretch	3100 - 3000
C=C and C=N stretch (aromatic rings)	1600 - 1450
C-Br stretch	700 - 500

Experimental Protocol: IR Spectroscopy (ATR)

- Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
- Data Processing: Perform a background subtraction using the spectrum of the clean ATR crystal.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Expected Mass Spectrum for **4-Bromo-2-phenylquinoline**:

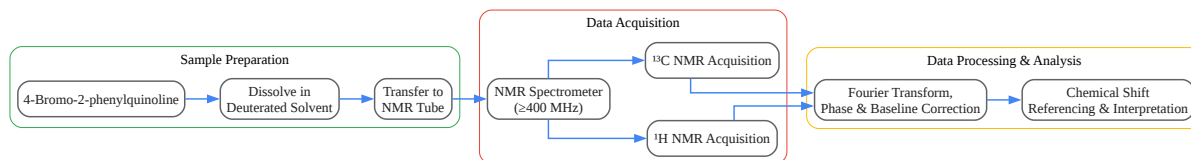
The mass spectrum is expected to show a prominent molecular ion peak (M^+). Due to the presence of a bromine atom, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ^{79}Br and ^{81}Br isotopes).

Experimental Protocol: Mass Spectrometry (ESI)

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- **Instrumentation:** Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
- **Data Acquisition:** Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a suitable m/z range.
- **Data Analysis:** Identify the molecular ion peak and analyze its isotopic pattern to confirm the presence of bromine.

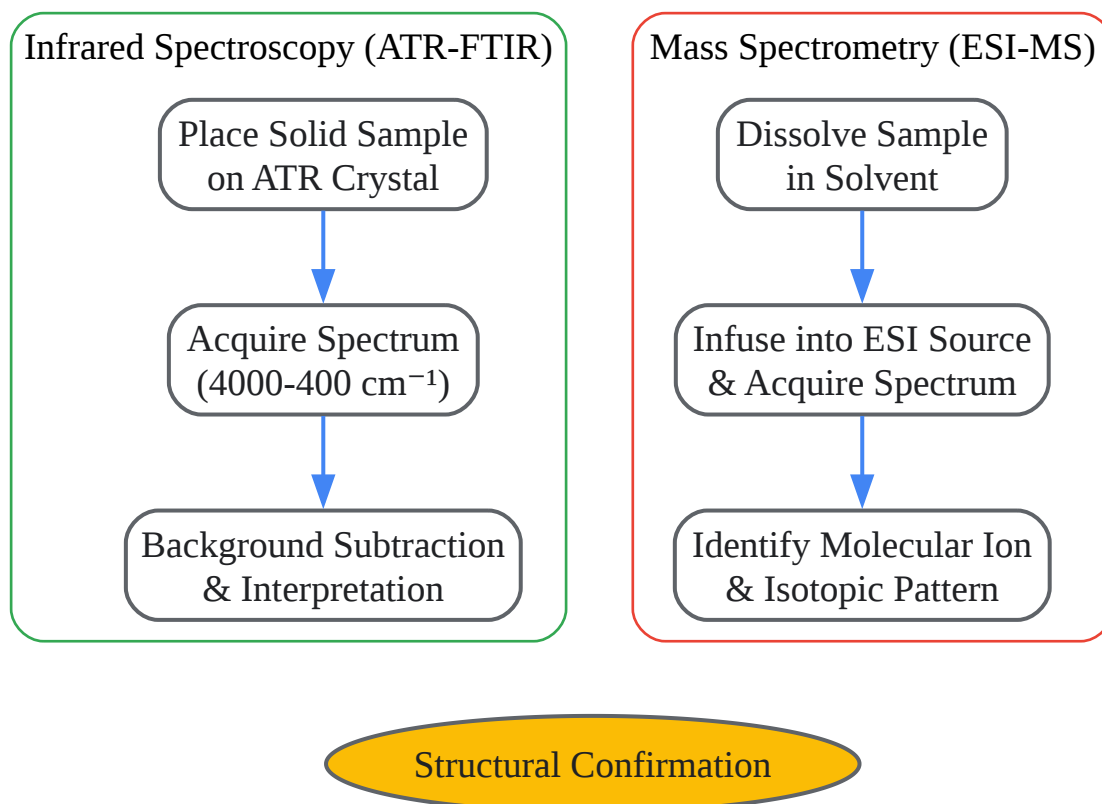
Visualizing Experimental Workflows

The following diagrams illustrate the logical workflows for the characterization techniques described above.



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Figure 1: Experimental workflow for NMR analysis.



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Figure 2: Workflow for IR and Mass Spec analysis.

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References

- 1. 4-Bromo-2-phenylquinoline CAS#: 5427-93-0 [m.chemicalbook.com]
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